Proteasome PA Site-Specific Inhibitory Activity Achieved Upon Oxidation: Scaffold-Validated Selectivity
The 1,3-dimethylfuro[3,4-c]pyridine core, upon conversion to the nor-cerpegin 3-one scaffold with a benzylamino group at C4 (Compound 10), achieves PA site-specific inhibition of the constitutive 20S proteasome (c20S) with an IC50(cPA) of 600 nM, while exhibiting no noticeable inhibition of the immunoproteasome PA site (iPA). This contrasts sharply with thieno[2,3-d]pyrimidine-4-one analog (Compound 40), which exhibits T-L site-specificity with an IC50(cT-L) of 9.9 µM and IC50(iT-L) of 6.7 µM, demonstrating that the furo[3,4-c]pyridine scaffold uniquely enables discriminatory inhibition between constitutive and immuno- proteasome isoforms [1]. Cerpegin-derived N5 analogs, in contrast, target post-acid proteasome activity with micromolar potency across multiple catalytic sites without isoform selectivity [2].
| Evidence Dimension | Proteasome catalytic site inhibitory potency and selectivity |
|---|---|
| Target Compound Data | Scaffold derivative (C4-benzylamino-nor-cerpegin): IC50(cPA) = 600 nM; no iPA inhibition |
| Comparator Or Baseline | Thieno[2,3-d]pyrimidine-4-one (Compound 40): IC50(cT-L) = 9.9 µM, IC50(iT-L) = 6.7 µM; Cerpegin N5 derivatives: micromolar range, multi-site |
| Quantified Difference | 16.5-fold higher potency for cPA site vs. Compound 40 cT-L; categorical selectivity: constitutive vs. immunoproteasome discrimination absent in comparators |
| Conditions | Purified mammalian 20S constitutive and immunoproteasome; fluorogenic peptide substrates for CT-L, T-L, and PA activities |
Why This Matters
Procurement of the correct 1,3-dimethyl aromatic scaffold is essential because the oxidation-state-specific conversion to the 3-one directly determines which proteasome catalytic site (PA vs. T-L) will be inhibited and whether immunoproteasome counter-screening activity appears.
- [1] Hovhannisyan A, Pham TH, Bouvier D, et al. New C(4)- and C(1)-derivatives of furo[3,4-c]pyridine-3-ones and related compounds: evidence for site-specific inhibition of the constitutive proteasome and its immunoisoform. Bioorg Med Chem Lett. 2014;24(6):1571-1580. doi:10.1016/j.bmcl.2014.01.072 View Source
- [2] Pham TH, Hovhannisyan A, Bouvier D, et al. A new series of N5 derivatives of the 1,1,5-trimethyl furo[3,4-c]pyridine-3,4-dione (cerpegin) selectively inhibits the post-acid activity of mammalian 20S proteasomes. Bioorg Med Chem Lett. 2012;22(11):3822-3827. doi:10.1016/j.bmcl.2012.03.105 View Source
